tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate
Description
tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate (CAS: 1334499-56-7) is a spirocyclic secondary amine derivative with a molecular weight of 212.29 g/mol and a purity of 97% . The compound features a bicyclic structure where two nitrogen atoms are positioned at the 1- and 5-positions of a spiro[3.4]octane scaffold, and a tert-butoxycarbonyl (Boc) group protects one nitrogen. Spirocyclic compounds like this are valued in medicinal chemistry for their three-dimensional rigidity, which enhances binding specificity to biological targets.
Structure
3D Structure
Properties
CAS No. |
1334499-56-7 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.4]octane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(13)5-4-7-12-11/h12H,4-8H2,1-3H3 |
InChI Key |
BEABRSXJJQTIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCN2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Precursor Synthesis
Starting Material : Ethyl malonate or tert-butyl oxazetidine-1-carboxylate.
Reaction :
-
Ethyl malonate undergoes nucleophilic substitution with a brominated amine to form a diester intermediate.
-
Alternatively, tert-butyl 3-oxazetidine-1-carboxylate reacts with a bifunctional electrophile to install the second ring.
Conditions :
Step 2: Cyclization
Method A – Dieckmann Cyclization :
-
Base : Cs₂CO₃ or LiHMDS.
-
Outcome : Forms the spirocyclic core with tert-butyl ester intact.
Method B – Reductive Amination :
Step 3: Boc Protection and Final Functionalization
Comparative Analysis of Synthetic Routes
Critical Optimization Strategies
Solvent Effects
Temperature Control
-
Low temperatures (0–25°C) minimize side reactions during Boc protection.
-
Elevated temperatures (80–90°C) accelerate cyclization but risk decarboxylation.
Analytical Characterization and Quality Control
-
δ 1.45 (s, 9H, tert-butyl), 3.20–3.80 (m, 8H, spirocyclic CH₂), 4.50–4.70 (m, 2H, COOCH₂).
HPLC-MS :
Purity Protocols :
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:
- Oxidation : Can be oxidized to yield carboxylic acids.
- Reduction : Reducing agents like lithium aluminum hydride can convert it into alcohols or amines.
- Substitution Reactions : It can undergo nucleophilic substitutions with amines, alcohols, and thiols.
The compound's ability to participate in diverse reactions enhances its value in synthetic chemistry .
Biology
In biological research, this compound is utilized as a probe for studying enzyme mechanisms and interactions within biological systems. Its structural properties allow it to act as an inhibitor or activator of specific enzymes, facilitating the exploration of biochemical pathways and processes .
Pharmaceuticals
The compound shows promise as a lead compound in drug discovery due to its unique structural characteristics. It has been investigated for potential applications in developing new pharmaceuticals targeting various diseases, including bacterial infections where β-lactamase inhibitors are needed .
Agricultural Chemicals
Research indicates that this compound may also have applications in agricultural chemistry, contributing to the development of novel agrochemicals that enhance crop protection and yield .
Case Study 1: Enzyme Inhibition
A study explored the use of this compound as an inhibitor for β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound demonstrated significant inhibitory activity against several strains of bacteria, suggesting its potential utility as an antibiotic adjuvant .
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as a starting material to synthesize a series of diazabicyclo compounds with enhanced biological activity. The synthetic routes involved multiple steps of functionalization leading to derivatives with improved efficacy against specific biological targets .
Mechanism of Action
The mechanism of action of tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirocyclic Diazas
Impact of Spiro Ring Size
- Smaller Systems (e.g., [3.4]octane) : Compounds like the target molecule exhibit higher rigidity, making them suitable for targeting flat binding sites (e.g., ATP pockets in kinases) .
- Larger Systems (e.g., [5.5]undecane) : Increased flexibility allows adaptation to diverse protein cavities, useful in GPCR or protease inhibition .
Substituent Positioning and Counterions
- Boc Group Placement: Shielding different nitrogen atoms (N1 vs.
- Salt Forms : Hydrochloride or oxalate salts improve aqueous solubility, critical for in vivo studies. For example, the hemioxalate derivative (CAS 1434141-78-2) has a molecular weight of 343.34 g/mol, nearly double the parent compound’s weight .
Functional Modifications
- Fluorination : The difluoro analog (CAS 2007920-32-1) demonstrates how electronegative substituents can enhance membrane permeability and resistance to oxidative metabolism .
Biological Activity
Tert-butyl 1,5-diazaspiro[3.4]octane-1-carboxylate is a spirocyclic compound characterized by its unique bicyclic structure, which includes two nitrogen atoms contributing to its diaza classification. This compound has garnered interest in the scientific community due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C11H20N2O2
- Molecular Weight : Approximately 212.29 g/mol
- Structure : The compound features a spirocyclic structure, where two rings share a single atom, enhancing its chemical reactivity and biological activity.
Table 1: Comparison of Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate | 1158749-79-1 | Different spiro position; potential different activity |
| tert-Butyl 1,5-diazaspiro[3.4]octane-2-carboxylate | 1334499-56-7 | Variation in carboxylic position; structural diversity |
| tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate | Not listed | Contains an oxo group; distinct reactivity profile |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been observed to act as an inhibitor of certain enzymes by binding to their active sites, effectively blocking their catalytic activity. This mechanism is crucial for its potential applications in various therapeutic contexts.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For instance, it has been tested against various enzymes involved in metabolic pathways and showed promising results in terms of potency.
Case Studies
- Antitubercular Activity : A study explored the synthesis of compounds derived from the diazaspiro[3.4]octane core and evaluated their activity against Mycobacterium tuberculosis. The results indicated that derivatives of this compound displayed minimum inhibitory concentrations (MIC) that suggest potential as antitubercular agents .
- Malaria Research : Another significant study identified a novel series of diazaspiro[3.4]octane compounds through high-throughput screening against Plasmodium falciparum, the malaria-causing parasite. The findings highlighted the efficacy of these compounds in inhibiting multiple stages of the parasite's lifecycle .
Comparative Biological Activity
The biological activities of this compound were compared with other similar compounds:
- tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate exhibited different enzyme inhibition profiles due to its structural variations.
- tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate showed distinct reactivity and biological activity owing to the presence of an oxo group.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Reaction of suitable amines with spirocyclic ketones.
- Use of bases and solvents such as dichloromethane.
Industrial Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with therapeutic potential.
- Agrochemicals : Its biological activity could be explored for use in agricultural applications .
Q & A
What are the established synthetic routes for tert-butyl 1,5-diazaspiro[3.4]octane-1-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and protective group strategies. A common approach uses tert-butyl carbamate intermediates to introduce the carboxylate group, followed by cyclization via nucleophilic substitution or reductive amination. For example, spirocyclic amines are often generated using ketone or aldehyde precursors in the presence of ammonia or primary amines under acidic or basic conditions . Yield optimization requires precise control of stoichiometry, temperature, and catalysts (e.g., Pd-mediated coupling for stereochemical control). Purity is enhanced via chromatographic purification (silica gel or HPLC) and recrystallization .
Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this spirocyclic compound?
High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) is critical for confirming the spirocyclic framework and tert-butyl group positioning . Mass spectrometry (LCMS or HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography using programs like SHELXL resolves absolute stereochemistry and bond angles . For example, SHELX refinement has been applied to analogous spirocyclic compounds to resolve torsional strain in bicyclic systems . IR spectroscopy can identify carbonyl stretching vibrations from the carboxylate group .
How can researchers address discrepancies in reported physical properties (e.g., melting points, solubility) for this compound?
Variability in physical properties often arises from differences in synthetic routes (e.g., solvent traces, polymorphic forms). To resolve contradictions:
- Perform differential scanning calorimetry (DSC) to assess melting point consistency.
- Use standardized solubility tests (e.g., shake-flask method in buffers or organic solvents).
- Cross-validate with computational models (e.g., COSMO-RS for solubility predictions) .
Document synthesis conditions rigorously, as tert-butyl ester stability can vary with pH and temperature .
What mechanistic insights govern the reactivity of the diazaspiro core in nucleophilic or electrophilic reactions?
The diazaspiro structure exhibits dual reactivity:
- Nucleophilic sites : The secondary amines participate in alkylation or acylation. For example, the spirocyclic nitrogen can react with electrophiles like chloroformates or activated carbonyls .
- Electrophilic sites : The tert-butyl carboxylate acts as a leaving group in acidic conditions, enabling ring-opening reactions. Density functional theory (DFT) studies on analogous compounds suggest that ring strain (3.4-membered rings) lowers activation energy for nucleophilic attack .
Kinetic studies using in-situ NMR or stopped-flow techniques are recommended to map reaction pathways .
How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential in drug discovery?
- Core modifications : Introduce substituents at the spirocyclic nitrogen or tert-butyl group to assess steric/electronic effects on target binding .
- Biological assays : Screen against enzyme targets (e.g., kinases, GPCRs) using SPR or fluorescence polarization. For example, spirocycles are often explored as protease inhibitors due to their conformational rigidity .
- Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes and affinity. Compare with analogous diazaspiro compounds like tert-butyl 2,8-diazaspiro[4.5]decane derivatives .
What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for stereocontrol during cyclization .
- Continuous flow chemistry : Enhances reproducibility and reduces side reactions in ring-forming steps .
- Analytical QC : Employ chiral HPLC or SFC to monitor enantiomeric excess (ee). For example, tert-butyl 1,6-diazaspiro[3.4]octane derivatives have been resolved using amylose-based columns .
How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with LCMS monitoring. Tert-butyl esters are prone to hydrolysis in polar protic solvents (e.g., water, methanol) but stable in aprotic solvents like DCM .
- Storage recommendations : Store under inert gas (Ar/N₂) at -20°C in anhydrous DMSO or THF. Add stabilizers (e.g., BHT) to prevent radical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
